REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([CH:7]=O)=[CH:4][CH:3]=1.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.C([Sn](Cl)(Cl)CCCC)CCC.C1([SiH3])C=CC=CC=1>C1COCC1>[Br:1][C:2]1[S:6][C:5]([CH2:7][N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.2 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(Cl)Cl
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at RT for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for a further 17 h
|
Duration
|
17 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (silica gel, DCM)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)CN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |